1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione
Description
Properties
CAS No. |
62707-35-1 |
|---|---|
Molecular Formula |
C16H10ClN3O2 |
Molecular Weight |
311.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C16H10ClN3O2/c17-10-5-7-11(8-6-10)20-14(21)9-19-15(22)12-3-1-2-4-13(12)18-16(19)20/h1-8H,9H2 |
InChI Key |
MXTMDDGFYJGNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=NC3=CC=CC=C3C(=O)N21)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Iminophosphorane Intermediate
The most efficient route begins with the preparation of iminophosphorane 9 , derived from the Staudinger reaction between 2-azido-3-ethoxycarbonylimidazole 8 and triphenylphosphine. This intermediate reacts with 4-chlorophenyl isocyanate in anhydrous dichlorloromethane at room temperature, forming the carbodiimide 10 (Scheme 1). Subsequent treatment with sodium ethoxide induces cyclization, yielding the quinazolinone intermediate 11 , which undergoes further ring closure to produce the title compound.
Key Reaction Conditions
Mechanistic Insights
The aza-Wittig reaction between iminophosphorane 9 and 4-chlorophenyl isocyanate generates a reactive carbodiimide 10 , which undergoes nucleophilic attack by the acylamino group. This step forms the quinazolinone core 11 , followed by base-mediated intramolecular cyclization to construct the imidazo[2,1-b]quinazoline-dione framework. Racemization is avoided due to the absence of stereocenters in the target molecule.
Alternative Route: α-Amino Ester Condensation
Carbodiimide Formation
An alternative method involves reacting iminophosphorane 1 with 4-chlorophenyl isocyanate to form carbodiimide 2 , which is subsequently treated with glycine ethyl ester (R² = H) in acetonitrile and triethylamine. This one-pot protocol directly yields the target compound but requires stringent control of R² substituents to avoid side products (e.g., quinazolinones 6 when R² ≠ H).
Optimization Notes
- R² = H is critical to favor imidazoquinazoline-dione formation.
- Excess triethylamine (2 equiv) ensures complete deprotonation of the α-amino ester.
Experimental Protocols
Stepwise Procedure for Method 1.1
Iminophosphorane 9 Synthesis
Carbodiimide 10 Formation
Cyclization to 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5-dione
Characterization Data
- 1H NMR (CDCl₃): δ 8.25 (d, J = 8.0 Hz, 1H, Ar-H), 7.71–7.38 (m, 7H, Ar-H), 4.73 (s, 2H, CH₂).
- IR (KBr): 1756 cm⁻¹ (imidazolone C=O), 1698 cm⁻¹ (quinazolinone C=O).
- MS (m/z): 311 [M⁺], 248, 220.
Comparative Analysis of Methods
| Parameter | Aza-Wittig Route | α-Amino Ester Route |
|---|---|---|
| Yield | 65–90% | 50–75% |
| Reaction Time | 24–30 h | 6–12 h |
| Purification | Recrystallization | Column Chromatography |
| Byproducts | Minimal | Quinazolinones (if R² ≠ H) |
The aza-Wittig route is superior in yield and scalability, while the α-amino ester method offers faster synthesis but requires precise stoichiometry.
Chemical Reactions Analysis
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a heterocyclic compound that has received considerable attention in medicinal chemistry and organic synthesis. It possesses a unique structure featuring an imidazole ring fused with a quinazoline moiety and a chlorophenyl group attached to the imidazole ring, giving it unique chemical and biological properties.
The synthesis of this compound usually involves multiple steps starting from readily available precursors. A typical synthetic route includes:
- Formation of the imidazole ring : Achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
- Fusion with the quinazoline moiety : The imidazole intermediate is reacted with a quinazoline derivative under specific conditions to create the fused ring system.
- Introduction of the chlorophenyl group : The final step involves a substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Industrial production methods often optimize reaction conditions to maximize yield and purity, which may involve the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Potential Applications
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, suggesting its potential as an anticancer agent. Further research is ongoing to determine the exact molecular targets and pathways in specific biological contexts.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Compound 5b with structurally analogous imidazo[2,1-b]quinazoline-2,5(1H,3H)-diones, highlighting substituent effects on properties and synthesis:
Key Observations:
Substituent Effects on Melting Points :
- The 4-chlorophenyl group in 5b reduces melting points compared to the unsubstituted phenyl analog (5a ), likely due to reduced symmetry and weaker crystal packing .
- Bulky substituents (e.g., 3-isobutyl in 5m ) further lower melting points, as seen in 5m (198–200°C) versus 5b (264–266°C) .
Synthetic Efficiency :
- The aza-Wittig method produces 5b in 68% yield, comparable to other derivatives (65–75%), demonstrating its versatility across substituents .
- Earlier methods (e.g., anthranilic acid routes) required multi-step processes and high temperatures, whereas the aza-Wittig approach is single-step and room-temperature compatible .
Structural Rigidity :
- X-ray data for 5o (3-isobutyl derivative) confirms planarity across the tricyclic core, similar to 5b , but with slight deviations (C(10) and N(2) atoms show ≤0.045 Å displacement) due to steric effects .
Spectral Trends: IR C=O stretches for imidazolone (1756–1764 cm⁻¹) and quinazolinone (1693–1698 cm⁻¹) remain consistent across derivatives, indicating minimal electronic perturbation from substituents .
Q & A
Q. What are the most efficient synthetic routes for 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione, and how do reaction conditions impact yield?
Answer: The compound is synthesized via a consecutive aza-Wittig/heterocumulene-mediated annulation . Key steps include:
- Step 1 : React iminophosphoranes with aromatic isocyanates to form carbodiimides.
- Step 2 : Cyclize carbodiimides with α-amino esters under triethylamine or catalytic sodium ethoxide at room temperature .
- Yield selectivity : When R² = H (e.g., in 5b), the reaction exclusively forms imidazoquinazolinediones. For R² ≠ H, quinazolinones dominate due to steric hindrance impeding imidazolone formation . Typical yields range from 65–90% .
Q. How is the compound structurally characterized, and what analytical methods are critical?
Answer:
Q. What are the key physicochemical properties relevant to experimental handling?
Answer:
- Melting point : 264–266°C for the 4-chlorophenyl derivative (5b) .
- Solubility : Recrystallized from dichloromethane/petroleum ether or ethanol .
- Stability : Prone to racemization at C-3 under basic conditions when derived from chiral precursors . Store under inert atmospheres to avoid degradation.
Advanced Research Questions
Q. How does substituent variation (e.g., R¹ = 4-Cl vs. R² = isobutyl) influence reactivity and product selectivity?
Answer:
- Steric effects : Bulky R² groups (e.g., isobutyl in 5m) hinder cyclization to imidazolones, favoring quinazolinones .
- Electronic effects : Electron-withdrawing groups (e.g., 4-Cl) stabilize the conjugated system, as evidenced by reduced dihedral angles (5.15° for 5o) and higher melting points .
- Synthetic flexibility : The 4-chlorophenyl substituent (R¹) enhances crystallinity, facilitating X-ray analysis .
Q. How to resolve discrepancies in spectroscopic data across derivatives (e.g., variable NH signals or C=O stretches)?
Answer:
- Dynamic NMR effects : NH protons in intermediates (e.g., guanidine 3) exhibit broadened or split signals due to tautomerism or hydrogen bonding .
- Crystal packing : Variations in IR C=O stretches (e.g., 1756 vs. 1693 cm⁻¹) arise from intermolecular interactions in solid-state vs. solution phases .
- Methodological calibration : Cross-validate data using high-field NMR (600 MHz) and temperature-controlled IR to minimize artifacts .
Q. What mechanistic insights explain the formation of byproducts (e.g., quinazolinones vs. imidazoquinazolinediones)?
Answer:
Q. How to assess the compound’s stability under varying pH or temperature conditions?
Answer:
- pH studies : Monitor degradation via HPLC under acidic (pH <3) or basic (pH >10) conditions. Basic conditions accelerate racemization .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>250°C) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare purity via LC-MS .
Q. What computational methods support structural optimization for target bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
